molecular formula C23H26ClNO3 B12799540 7-Methoxy-3-methyl-8-(piperidinomethyl)flavone hydrochloride CAS No. 67272-16-6

7-Methoxy-3-methyl-8-(piperidinomethyl)flavone hydrochloride

Cat. No.: B12799540
CAS No.: 67272-16-6
M. Wt: 399.9 g/mol
InChI Key: JTSUQDCPLOUMAY-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Identification

The compound is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as 7-methoxy-3-methyl-2-phenyl-8-(piperidin-1-ium-1-ylmethyl)chromen-4-one; chloride . This nomenclature reflects its flavone backbone (chromen-4-one), substituted at positions 3, 7, and 8. The methoxy group (-OCH₃) occupies position 7, while a methyl group (-CH₃) is attached to position 3. Position 8 features a piperidinomethyl substituent, where the piperidine nitrogen is protonated and associated with a chloride counterion.

The molecular formula C₂₃H₂₆ClNO₃ (molecular weight: 399.9 g/mol) confirms the presence of 23 carbon atoms, 26 hydrogens, one chlorine, one nitrogen, and three oxygen atoms. The CAS registry number 67272-16-6 provides a unique identifier for this compound in chemical databases.

Molecular Architecture and Functional Group Analysis

The molecular structure comprises a flavone core (2-phenylchromen-4-one) with three key modifications (Figure 1):

  • Position 3 : A methyl group (-CH₃) enhances hydrophobic interactions.
  • Position 7 : A methoxy group (-OCH₃) contributes to electron-donating effects.
  • Position 8 : A piperidinomethyl moiety (-CH₂-N⁺(C₅H₁₀)Cl⁻) introduces cationic character and steric bulk.

The flavone backbone adopts a planar conformation due to π-conjugation across the chromen-4-one system. The piperidinomethyl group at position 8 introduces a tertiary ammonium center, which forms an ionic bond with the chloride ion. This quaternized nitrogen enhances water solubility compared to non-ionized flavones.

Key bond interactions :

  • The carbonyl group at position 4 (C=O) exhibits a bond length of ~1.22 Å, characteristic of ketones.
  • The methoxy oxygen at position 7 forms a hydrogen bond with the adjacent aromatic proton (C8-H).
  • The piperidine ring adopts a chair conformation, minimizing steric hindrance with the flavone core.

Crystallographic Data and Conformational Isomerism

While detailed single-crystal X-ray diffraction data for this specific compound remains unreported, structural analogs provide insights into likely packing arrangements. The trimethoxy-methylenedioxy flavone derivative (C₁₉H₁₆O₇) crystallizes in a monoclinic system (space group C2/c) with unit cell parameters a = 30.5661 Å, b = 7.0209 Å, c = 17.2028 Å, and β = 117.342°. Similar flavones exhibit layered molecular packing stabilized by:

  • π-π stacking (3.5–4.0 Å interplanar distances)
  • C-H···O hydrogen bonds (2.6–3.0 Å)
  • Ionic interactions between protonated amines and counterions

The 3D conformation of 7-methoxy-3-methyl-8-(piperidinomethyl)flavone hydrochloride likely features:

  • Chromen-4-one plane : Coplanar with the phenyl substituent at position 2.
  • Piperidinomethyl group : Perpendicular to the flavone core to minimize steric clash.
  • Chloride ion : Positioned 3.1–3.3 Å from the ammonium nitrogen.

Comparative Structural Analysis with Related Flavone Derivatives

Structural modifications at position 8 significantly alter physicochemical properties (Table 1):

Compound Substituent (Position 8) Molecular Formula Molecular Weight (g/mol) Key Feature
Target Compound Piperidinomethyl C₂₃H₂₆ClNO₃ 399.9 Cationic nitrogen, high polarity
8-((Diethylamino)methyl) analog Diethylaminomethyl C₂₂H₂₅NO₃ 351.4 Neutral tertiary amine
8-Carboxy derivative Carboxylic acid C₁₇H₁₂O₄ 280.3 Anionic group at physiological pH

Key comparisons :

  • Ionization State : The target compound’s quaternized nitrogen enhances aqueous solubility (≈15 mg/mL) versus the neutral diethylamino analog (≈2 mg/mL).
  • Steric Effects : The piperidinomethyl group creates greater steric hindrance (van der Waals volume: 145 ų) compared to the smaller carboxy group (98 ų).
  • Electron Distribution : Methoxy groups at position 7 increase electron density on the aromatic ring (Hammett σₚ = -0.27), influencing redox potential.

Properties

CAS No.

67272-16-6

Molecular Formula

C23H26ClNO3

Molecular Weight

399.9 g/mol

IUPAC Name

7-methoxy-3-methyl-2-phenyl-8-(piperidin-1-ium-1-ylmethyl)chromen-4-one;chloride

InChI

InChI=1S/C23H25NO3.ClH/c1-16-21(25)18-11-12-20(26-2)19(15-24-13-7-4-8-14-24)23(18)27-22(16)17-9-5-3-6-10-17;/h3,5-6,9-12H,4,7-8,13-15H2,1-2H3;1H

InChI Key

JTSUQDCPLOUMAY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC(=C2C[NH+]3CCCCC3)OC)C4=CC=CC=C4.[Cl-]

Origin of Product

United States

Preparation Methods

Synthesis of 7-Methoxy-3-methylflavone Core

The flavone core is typically synthesized starting from hydroxy-substituted precursors such as 7-hydroxy-3-methylflavone derivatives. Methylation of the 7-hydroxy group is achieved using methylating agents like dimethyl sulfate in the presence of a base such as potassium carbonate under reflux conditions in anhydrous acetone. This step yields 7-methoxy-3-methylflavone after filtration and recrystallization from ethanol.

Step Reagents & Conditions Outcome
Methylation 7-hydroxy-3-methylflavone, dimethyl sulfate, K2CO3, reflux in acetone for 7 h 7-methoxy-3-methylflavone (crystalline)

Introduction of the 8-Chloromethyl Group

The 8-position chloromethylation is performed by reacting the 7-methoxy-3-methylflavone with formaldehyde and hydrochloric acid in acetic acid solvent. The reaction is conducted under heating (around 7 hours) in a gaseous HCl stream, followed by precipitation in ice water and isolation of 7-methoxy-8-chloromethyl-3-methylflavone.

Step Reagents & Conditions Outcome
Chloromethylation 7-methoxy-3-methylflavone, aqueous formaldehyde, acetic acid, gaseous HCl, heat for 7 h 7-methoxy-8-chloromethyl-3-methylflavone (solid)

Nucleophilic Substitution with Piperidine

The key step involves nucleophilic substitution of the chloromethyl group by piperidine. The chloromethyl flavone is refluxed with piperidine in anhydrous ethanol for approximately 6 hours. After cooling to about 5°C and standing for 12 hours, the product crystallizes out. The solid is filtered and recrystallized from ethanol to yield 7-methoxy-3-methyl-8-(piperidinomethyl)flavone.

Step Reagents & Conditions Outcome
Amination 7-methoxy-8-chloromethyl-3-methylflavone, piperidine, reflux in anhydrous ethanol for 6 h, cool to 5°C, crystallize 7-methoxy-3-methyl-8-(piperidinomethyl)flavone (crystalline)

Formation of Hydrochloride Salt

The free base flavone derivative is converted to its hydrochloride salt by treatment with hydrochloric acid, typically by bubbling gaseous HCl or adding HCl in an appropriate solvent, followed by isolation of the salt as a crystalline solid.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material Reagents & Conditions Product Notes
1 Methylation 7-hydroxy-3-methylflavone Dimethyl sulfate, K2CO3, reflux in acetone (7 h) 7-methoxy-3-methylflavone Recrystallize from ethanol
2 Chloromethylation 7-methoxy-3-methylflavone Formaldehyde, acetic acid, gaseous HCl, heat (7 h) 7-methoxy-8-chloromethyl-3-methylflavone Precipitate in ice water
3 Nucleophilic substitution 7-methoxy-8-chloromethyl-3-methylflavone Piperidine, reflux in anhydrous ethanol (6 h), cool 7-methoxy-3-methyl-8-(piperidinomethyl)flavone Recrystallize from ethanol
4 Salt formation 7-methoxy-3-methyl-8-(piperidinomethyl)flavone HCl gas or HCl solution 7-methoxy-3-methyl-8-(piperidinomethyl)flavone hydrochloride Crystalline salt

Research Findings and Analytical Characterization

  • Reaction Conditions: The methylation and chloromethylation steps require careful control of temperature and reaction time to maximize yield and purity. Reflux times of 6–7 hours are typical, with cooling steps to induce crystallization.

  • Purification: Recrystallization from ethanol is the preferred method to obtain pure crystalline products at each stage.

  • Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential to confirm the structure of intermediates and final products. Melting points (M.P.) provide additional purity confirmation, with the piperidinomethyl flavone typically decomposing around 175–178°C.

  • Yield: Typical isolated yields for the piperidinomethyl flavone are in the range of 70–85% after purification.

  • Comparative Amination: Similar nucleophilic substitutions with other amines (e.g., morpholine, dimethylamine, pyrrolidine) have been reported, indicating the versatility of the chloromethyl intermediate for generating diverse flavone derivatives with potential biological activity.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3-methyl-8-(piperidinomethyl)flavone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the flavone to flavanone or other reduced forms.

    Substitution: The piperidinomethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized flavones, reduced flavanones, and substituted derivatives with various functional groups.

Scientific Research Applications

7-Methoxy-3-methyl-8-(piperidinomethyl)flavone hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex flavonoid derivatives.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant effects.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of functional materials and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 7-Methoxy-3-methyl-8-(piperidinomethyl)flavone hydrochloride involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in inflammation, oxidative stress, and cell proliferation.

    Pathways Involved: It modulates signaling pathways such as the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway, leading to its biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Molecular Properties

Key structural differences among analogs include:

  • 3-position substituent : Methyl (target compound) vs. ethyl (analogs).
  • 8-position substituent: Piperidinomethyl (target compound) vs. morpholinomethyl (morpholine-derived analog).
Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) 3-Position Substituent 8-Position Substituent
7-Methoxy-3-methyl-8-(piperidinomethyl)flavone HCl C23H25NO3·HCl* ~415.9* Methyl Piperidinomethyl
3-Ethyl-7-methoxy-8-(piperidinomethyl)flavone HCl C24H27NO3·HCl 430.0 Ethyl Piperidinomethyl
3-Ethyl-7-methoxy-8-(morpholinomethyl)flavone HCl C23H25NO4·HCl 415.95 Ethyl Morpholinomethyl

*Calculated based on structural similarity to analogs.

Key Observations:
  • Ethyl vs.
  • Piperidinomethyl vs. Piperidine, being less polar, may enhance blood-brain barrier permeability .

Collision Cross-Section (CCS) and Analytical Characterization

provides predicted CCS values for the ethyl-piperidinomethyl analog, which are critical for mass spectrometry-based identification:

Table 2: Predicted CCS Values for 3-Ethyl-7-methoxy-8-(piperidinomethyl)flavone HCl
Adduct m/z CCS (Ų)
[M+H]+ 378.20638 193.2
[M+Na]+ 400.18832 209.9
[M-H]- 376.19182 201.5

These data suggest that the target compound (methyl analog) would exhibit slightly lower CCS values due to its reduced molecular weight, aiding in analytical differentiation.

Broader Context: Piperidinomethyl-Containing Compounds

highlights benzoic acid derivatives with piperidinomethyl groups (e.g., 3-(Piperidinomethyl)benzoic acid hydrochloride, mp 234–236°C). Though structurally distinct from flavones, these compounds demonstrate the pharmacological relevance of piperidinomethyl motifs, particularly in enhancing solubility via salt formation .

Biological Activity

7-Methoxy-3-methyl-8-(piperidinomethyl)flavone hydrochloride is a flavonoid compound that has garnered attention for its potential biological activities. Flavonoids, known for their diverse pharmacological properties, have been studied extensively for their roles in various health conditions, including cancer, inflammation, and metabolic disorders. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C17_{17}H22_{22}ClN\O3_3
  • SMILES Notation: CC1=C(OC2=C(C1=O)C=CC(=C2CN3CCCCC3)OC)C4=CC=C(C=C4)Cl

The compound features a methoxy group and a piperidinomethyl side chain, which are critical for its biological activity.

Research indicates that flavonoids like this compound exert their effects through several mechanisms:

  • Antioxidant Activity: Flavonoids are known to scavenge free radicals, thereby reducing oxidative stress. This property is crucial in preventing cellular damage associated with chronic diseases.
  • Anti-inflammatory Effects: The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its anti-inflammatory properties .
  • Anticancer Activity: Preliminary studies suggest that this flavonoid can induce apoptosis in cancer cells by modulating signaling pathways like PI3K/Akt/mTOR .

Anticancer Studies

A recent study highlighted the anticancer potential of flavonoids structurally similar to this compound. For instance, compounds with similar piperidine moieties showed significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)
FlavopiridolAML Cells0.5
MyricetinGastric Cancer Cells10
7-Methoxy-3-methyl-8-(piperidinomethyl)flavoneBreast Cancer CellsTBD

Note: TBD = To Be Determined.

Anti-inflammatory Activity

In vitro studies have demonstrated that flavonoids can significantly reduce the production of inflammatory markers in macrophages:

FlavonoidInflammatory Marker Reduction (%)
Quercetin40%
Luteolin35%
7-Methoxy-3-methyl-8-(piperidinomethyl)flavoneTBD

Case Studies

  • Case Study on Gastric Cancer:
    A study conducted on gastric cancer cell lines indicated that treatment with this compound resulted in a marked decrease in cell viability and induction of apoptosis. The study utilized flow cytometry to assess cell cycle progression and apoptosis markers.
  • Case Study on Inflammation:
    In another investigation focusing on inflammatory responses, this compound was shown to downregulate TNF-alpha and IL-6 production in activated macrophages, suggesting its potential as an anti-inflammatory agent.

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